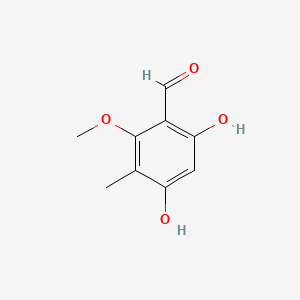

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde is an organic compound with a complex structure characterized by multiple functional groups It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde typically involves the functionalization of a benzene ring through electrophilic aromatic substitution reactions. One common method includes the bromination of 2-methoxy-3-methylphenol followed by formylation using the Vilsmeier-Haack reaction. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 4,6-Dihydroxy-2-methoxy-3-methylbenzoic acid.

Reduction: 4,6-Dihydroxy-2-methoxy-3-methylbenzyl alcohol.

Substitution: Various ethers and esters depending on the substituents used.

Aplicaciones Científicas De Investigación

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity .

Comparación Con Compuestos Similares

- 4-Hydroxy-3-methylbenzaldehyde

- 2-Hydroxy-3-methylbenzaldehyde

- 4-Methoxy-3-methylbenzaldehyde

Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and biological activities .

Actividad Biológica

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde (commonly referred to as DMMB) is an organic compound characterized by its complex structure featuring multiple functional groups, including hydroxyl, methoxy, and aldehyde moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C10H12O4

- Molecular Weight : 182.17 g/mol

- CAS Number : 118093-05-3

The presence of hydroxyl and methoxy groups in DMMB allows for various chemical interactions, enhancing its biological activity through mechanisms such as hydrogen bonding and nucleophilic addition.

The biological activity of DMMB is primarily attributed to its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity.

Antioxidant Activity

DMMB has shown significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to donate hydrogen atoms from its hydroxyl groups plays a vital role in this activity.

| Test System | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 ± 2 |

| ABTS Radical Scavenging | 30 ± 1 |

These results suggest that DMMB may be a promising candidate for developing antioxidant therapies .

Antimicrobial Activity

DMMB has been investigated for its antimicrobial properties against various pathogens. It exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 60 µg/mL |

These findings indicate that DMMB could be explored further for applications in treating bacterial infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DMMB on cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 20 ± 3 |

| MCF-7 (breast cancer) | 25 ± 4 |

| Vero (normal kidney) | >100 |

This selectivity highlights the potential of DMMB as a lead compound in cancer therapy .

Case Studies

- Study on Antioxidant Properties : A study published in MDPI demonstrated that DMMB exhibited strong DPPH radical scavenging activity compared to other phenolic compounds, suggesting its potential use in dietary supplements aimed at reducing oxidative stress .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of DMMB indicated that it could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for skin infections. This study supports the development of DMMB as a natural antimicrobial agent.

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of DMMB revealed that it induced apoptosis in HepG2 cells through the activation of caspase pathways, underscoring its potential role in cancer treatment strategies .

Propiedades

IUPAC Name |

4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-7(11)3-8(12)6(4-10)9(5)13-2/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCQEXJTITTNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699049 |

Source

|

| Record name | 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118093-05-3 |

Source

|

| Record name | 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.